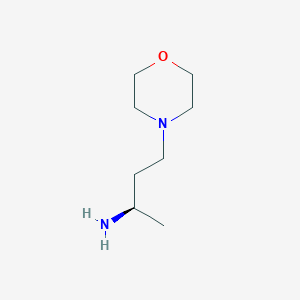

(R)-4-Morpholinobutan-2-amine

Description

Significance of Enantiomerically Pure Amines in Modern Organic Synthesis and Medicinal Chemistry

Enantiomerically pure amines are cornerstone building blocks in the fields of modern organic synthesis and medicinal chemistry. Chiral amines are integral structural motifs in a vast number of natural products, bioactive molecules, and pharmaceuticals. Current time information in Bangalore, IN. It is estimated that over 40% of commercial pharmaceuticals contain a chiral amine component within their structure, underscoring their therapeutic importance. acs.org Prominent examples of drugs containing a chiral amine center include the anti-diabetic agent sitagliptin (B1680988) and the Alzheimer's medication rivastigmine. acs.org

The significance of these compounds extends beyond their presence in final drug products. In asymmetric synthesis, chiral amines are widely employed as resolving agents, chiral auxiliaries, and as ligands for metal-based catalysts or as organocatalysts themselves. rsc.orgrsc.org Their ability to induce stereoselectivity in chemical reactions is crucial for producing single-enantiomer drugs, which is often a regulatory requirement due to the different pharmacological or toxicological profiles of a drug's enantiomers. nih.gov The development of efficient and selective catalytic methods for producing enantioenriched amines, such as 1,2-diamines, remains an area of intensive research, driven by their ubiquitous utility. rsc.orgnih.gov

Overview of the Structural Characteristics and Chirality of (R)-4-Morpholinobutan-2-amine

This compound is a bifunctional organic molecule that possesses distinct structural features contributing to its chemical properties and potential applications. Its structure consists of a four-carbon butane (B89635) backbone. A primary amine group is attached to the second carbon atom (C2), while a tertiary amine, integrated within a morpholine (B109124) ring, is attached to the fourth carbon atom (C4).

The defining characteristic of this compound is its chirality. Chirality arises from the presence of a stereogenic center at the C2 position of the butane chain. This carbon atom is bonded to four different substituents:

A hydrogen atom (-H)

A methyl group (-CH₃)

A primary amino group (-NH₂)

A 2-morpholinoethyl group (-CH₂CH₂-N(CH₂CH₂)₂O)

This specific spatial arrangement of these four distinct groups means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R) and (S). The "(R)" designation in this compound specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

While specific, dedicated research on the synthesis of this compound is not extensively published, its preparation can be envisaged through established synthetic methodologies for chiral primary amines. A common and effective route is the asymmetric reductive amination of the corresponding prochiral ketone, 4-morpholinobutan-2-one. d-nb.infoorganic-chemistry.org This can be achieved using a chiral catalyst or a chiral auxiliary to ensure the formation of the desired (R)-enantiomer with high stereoselectivity. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1315363-06-4 chemsrc.com |

| Molecular Formula | C₈H₁₈N₂O chemsrc.com |

| Molecular Weight | 158.24 g/mol chemsrc.com |

| Structure | A butane chain with a primary amine at position 2 and a morpholine ring at position 4. |

| Chirality | Contains one stereocenter at C2, designated as (R). |

Scope and Research Imperatives for this compound

The unique structure of this compound defines its potential scope and the research imperatives for its further investigation. As a chiral building block, it offers significant opportunities for the synthesis of more complex and novel chemical entities.

Scope of Application: The compound's scope lies primarily in its use as a versatile scaffold in medicinal chemistry and a potential ligand in asymmetric catalysis. The primary amine group serves as a reactive handle for further synthetic elaboration, such as acylation or alkylation, allowing for its incorporation into larger molecular frameworks. nih.gov The morpholine ring is considered a "privileged structure" in medicinal chemistry. nih.govsci-hub.se Its presence in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile. nih.govresearchgate.net Therefore, this compound represents a valuable, ready-made building block that combines a chiral center with this beneficial heterocyclic motif. researchgate.net

Research Imperatives: The primary research imperative for this compound is the systematic exploration of its utility in drug discovery and development. This involves:

Synthesis of Novel Bioactive Compounds: Incorporating this chiral fragment into new molecular designs to investigate how its specific stereochemistry and the morpholine moiety influence interactions with biological targets like enzymes and receptors. nih.gov

Development as a Chiral Ligand: The two nitrogen atoms in the structure, separated by a flexible carbon chain, have the potential to act as a bidentate ligand, chelating to metal centers. The imperative here is to synthesize and evaluate its performance as a chiral ligand in asymmetric catalysis, a field where chiral diamines and amino alcohols are of fundamental importance. acs.orgucl.ac.uk The goal would be to develop new, efficient catalysts for stereoselective reactions.

Elucidation of Structure-Activity Relationships (SAR): Should this scaffold prove useful, a key research direction would be to synthesize analogues and systematically study how structural modifications affect biological activity or catalytic efficacy. This would provide deeper insights into its function and guide the design of improved derivatives. sci-hub.se

The exploration of such readily accessible, yet underexplored, chiral building blocks is crucial for expanding the toolbox of synthetic chemists and fueling the discovery of next-generation pharmaceuticals and catalysts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2R)-4-morpholin-4-ylbutan-2-amine |

InChI |

InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3/t8-/m1/s1 |

InChI Key |

GWAZLPJZKQFTRM-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](CCN1CCOCC1)N |

Canonical SMILES |

CC(CCN1CCOCC1)N |

Origin of Product |

United States |

Synthetic Methodologies for the Enantioselective Preparation of R 4 Morpholinobutan 2 Amine

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis involves reactions where the chiral center is generated selectively, often through the influence of a chiral catalyst, reagent, or auxiliary that is temporarily part of the reaction.

A primary route to chiral amines is the stereoselective reduction of a prochiral carbon-nitrogen double bond (imine). This can be achieved by starting with a ketone, which is converted in situ to an imine and then reduced.

Asymmetric reductive amination (ARA) is a powerful method for producing chiral primary amines from prochiral ketones. sioc-journal.cn This one-pot reaction typically involves the condensation of a ketone with an ammonia (B1221849) source to form a prochiral imine or enamine intermediate, which is then hydrogenated asymmetrically using a transition-metal complexed with a chiral ligand. sioc-journal.cn For the synthesis of (R)-4-Morpholinobutan-2-amine, the starting material would be 4-morpholinobutan-2-one.

The reaction proceeds in the presence of a reductant and a chiral catalyst, often based on iridium, rhodium, or ruthenium. rsc.orgorganic-chemistry.org The catalyst creates a chiral environment that forces the reductant to add to one face of the imine preferentially, leading to the desired (R)-enantiomer. The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity. kanto.co.jp

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Reductive Amination This table presents catalyst systems used for the asymmetric reductive amination of ketones, which are applicable to the synthesis of the target compound.

| Catalyst Precursor | Chiral Ligand | Reductant | Typical Substrates | Reference |

| [Ir(COD)Cl]₂ | (S)-f-Amphox | H₂ | Aromatic/Aliphatic Ketones | kanto.co.jp |

| [Ru(p-cymene)Cl₂]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | Aryl Alkyl Ketimines | organic-chemistry.org |

| Ir-PSA18 | Aminoalcohol-based | H₂ | Phenylacetones | kanto.co.jp |

| Ni(OAc)₂ | (R,R)-iPr-PyBox | Ethanol | α,β-Unsaturated Ketimines | organic-chemistry.org |

Stereoselective Reduction Strategies

Stereodivergent Reductive Amination Protocols

Stereodivergent synthesis allows for the selective production of either enantiomer of a product from the same starting material by simply changing the catalyst. d-nb.info This is particularly valuable in biocatalysis, where enzymes can exhibit high stereoselectivity. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com

For the synthesis of this compound, a biocatalytic reductive amination of 4-morpholinobutan-2-one can be employed. By selecting an (R)-selective ω-transaminase, the (R)-amine can be produced with high enantiomeric excess (>99% ee). d-nb.info Conversely, using an (S)-selective ω-transaminase would yield the (S)-enantiomer, demonstrating the stereodivergent potential of this approach. This strategy often operates in aqueous buffer solutions under mild conditions. d-nb.infomdpi.com

Table 2: Enzyme-Catalyzed Stereodivergent Synthesis of Chiral Amines This table illustrates the principle of using different enzymes to obtain opposite enantiomers from the same ketone precursor, based on analogous reactions.

| Ketone Substrate | Enzyme / Biocatalyst | Amine Donor | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| 4-phenyl-2-butanone | (R)-selective ω-TA (TsRTA) | Isopropylamine | (R)-4-phenylbutan-2-amine | >99% | d-nb.info |

| 4-phenyl-2-butanone | (S)-selective ω-TA (HEWT) | Isopropylamine | (S)-4-phenylbutan-2-amine | 71% | d-nb.info |

Asymmetric Amination Reactions

Asymmetric amination involves the direct addition of a nitrogen-containing group across a carbon-carbon double bond of a prochiral alkene. Transition-metal-catalyzed hydroamination is a highly atom-economical method for this transformation. illinois.edu To synthesize this compound via this route, a suitable substrate would be 4-morpholinobut-1-ene.

The reaction would utilize a chiral catalyst, for instance, a rhodium or copper complex, to facilitate the enantioselective addition of an amine equivalent (such as a protected hydroxylamine (B1172632) or an ammonia surrogate) to the alkene. The catalyst's chiral ligand environment dictates the facial selectivity of the addition, leading to the preferential formation of the (R)-enantiomer. illinois.edu

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed, having served its purpose. numberanalytics.com This is a robust and well-established strategy in asymmetric synthesis.

Evans oxazolidinones are widely used chiral auxiliaries that are effective in controlling the stereochemistry of alkylation reactions. wikipedia.org To synthesize this compound, one could start by acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an acetyl group.

The resulting N-acetyloxazolidinone is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, such as 1-(2-bromoethyl)morpholine or a related derivative. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, thereby establishing the new stereocenter with high diastereoselectivity. orgsyn.org Subsequent cleavage of the auxiliary, typically through hydrolysis or reduction, yields a chiral carboxylic acid or alcohol. This intermediate would then require further functional group manipulation (e.g., via Curtius rearrangement of the corresponding acyl azide) to afford the final this compound.

Table 3: Chiral Auxiliaries in Asymmetric Alkylation This table provides examples of chiral auxiliaries and their effectiveness in directing stereoselective transformations.

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (dr) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Enolate Alkylation | Benzyl bromide | >99:1 | wikipedia.org |

| N-Propanoyl-4-isopropyl-1,3-thiazolidine-2-thione | Aldol Addition | Benzaldehyde | 97:3 | orgsyn.org |

| (R,R)-Pseudoephedrine | Enolate Alkylation | Alkyl Halide | >95:5 | wikipedia.org |

Chiral Auxiliary-Mediated Transformations

Application of Pseudoephedrine-Derived Chiral Auxiliaries

The use of pseudoephedrine as a chiral auxiliary, pioneered by Myers, is a powerful method for the asymmetric α-alkylation of carbonyl compounds. caltech.eduharvard.edu Both enantiomers of pseudoephedrine are commercially available and can be coupled with a carboxylic acid to form a pseudoephedrine amide. wikipedia.org

The general strategy to synthesize this compound would involve the following conceptual steps:

Amide Formation: (1S,2S)-Pseudoephedrine would be acylated with propanoic acid or a derivative to form the corresponding amide.

Enolate Formation and Alkylation: The α-proton of the propionamide (B166681) is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stable (Z)-enolate. wikipedia.org This enolate is then alkylated with a morpholine-containing electrophile, such as 4-(2-haloethyl)morpholine. The steric hindrance provided by the auxiliary, coordinated with a lithium cation, directs the electrophile to attack from a specific face, leading to a high degree of diastereoselectivity. wikipedia.org

Auxiliary Cleavage: The chiral auxiliary is then cleaved to yield the target amine. This can be achieved through various reductive or hydrolytic methods. For instance, reduction with specific hydrides can yield the corresponding alcohol, which can then be converted to the amine, or more direct methods could be employed. caltech.eduharvard.edu

While direct literature for this exact transformation is not available, the reliability of Myers' method on a wide range of substrates suggests its applicability. A related auxiliary, pseudoephenamine, has been shown to provide equal or greater diastereoselectivities in similar alkylation reactions. harvard.edunih.gov

Table 1: Representative Data for Asymmetric Alkylation using Pseudoephedrine Amides Note: This table presents data for the alkylation of pseudoephedrine propionamide with various electrophiles as a proxy for the proposed synthesis.

| Electrophile | Diastereomeric Ratio (d.r.) | Yield of Alkylated Product | Reference |

| Benzyl Bromide | >200:1 | 94% | caltech.edu |

| Ethyl Iodide | 97:3 | 92% | caltech.edu |

| Isopropyl Iodide | >50:1 | 89% | caltech.edu |

Integration of BINOL-Based Chiral Auxiliaries

1,1'-Bi-2-naphthol (BINOL) is a C2-symmetric, axially chiral molecule widely used as a ligand in asymmetric catalysis and as a chiral auxiliary. mdpi.comacs.org Its utility as an auxiliary often involves its attachment to a prochiral substrate to direct subsequent transformations. wikipedia.org

A potential synthetic route towards this compound using a BINOL-based auxiliary could be conceptualized through the asymmetric alkylation of a chiral glycine (B1666218) equivalent. Fuji and coworkers demonstrated that chiral glycine derivatives bearing BINOL as an auxiliary can be alkylated with high diastereoselectivity. wikipedia.org

The key steps would be:

Auxiliary Attachment: A suitable glycine derivative is attached to (R)-BINOL.

Asymmetric Alkylation: The enolate of the BINOL-glycine adduct is generated and subsequently alkylated with an appropriate electrophile, in this case, a 2-morpholinoethyl halide. The rigid, chiral environment created by the BINOL moiety would control the trajectory of the incoming electrophile.

Cleavage and Decarboxylation: The BINOL auxiliary is removed, and the resulting amino acid is decarboxylated to furnish the desired chiral amine.

The diastereomeric excess in such alkylations has been reported to range from 69% to 86%, depending on the specific electrophile used. wikipedia.org

Employment of Camphorsultam and Sulfinamide Auxiliaries

Camphorsultam: Oppolzer's camphorsultam is a highly effective and crystalline chiral auxiliary derived from camphor. researchgate.netorgsyn.org It is typically used by converting it into an N-acyl derivative. For the synthesis of this compound, one could envision a pathway involving an asymmetric Michael addition or an asymmetric reduction.

A plausible route involves:

Acylation: (1S)-(-)-2,10-Camphorsultam is acylated with an α,β-unsaturated carboxylic acid derivative, such as crotonic acid, to form an N-enoyl sultam.

Conjugate Addition: A morpholine-containing nucleophile is added in a 1,4-conjugate addition reaction. The bulky camphorsultam auxiliary effectively shields one face of the enoyl system, directing the nucleophile to the opposite face with high diastereoselectivity.

Cleavage: The resulting saturated adduct is then subjected to reductive cleavage (e.g., with LiAlH₄) to remove the auxiliary and reduce the carboxyl group, ultimately leading to the target amine after functional group manipulation.

Camphorsultam has proven effective in controlling stereochemistry in numerous transformations, including Diels-Alder reactions, aldolizations, and alkylations. researchgate.netgoogle.com

Sulfinamide Auxiliaries: The use of tert-butanesulfinamide, introduced by Ellman, is a premier method for the asymmetric synthesis of chiral amines. sigmaaldrich.comwikipedia.org This approach relies on the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine, which is then diastereoselectively reduced. sigmaaldrich.comnih.gov

To prepare this compound, the synthesis would proceed as follows:

Ketone Synthesis: The required precursor, 4-morpholinobutan-2-one, is synthesized.

Imine Formation: The ketone is condensed with (R)-tert-butanesulfinamide. This reaction is often promoted by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) to drive the reaction to completion, yielding the corresponding N-tert-butanesulfinyl ketimine. harvard.edu

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The tert-butylsulfinyl group effectively directs the hydride reagent (e.g., from NaBH₄) to one face of the imine. For many substrates, this reduction provides excellent diastereoselectivity. sigmaaldrich.com

Auxiliary Removal: The sulfinyl group is cleaved from the resulting sulfinamide by treatment with an acid (e.g., HCl in methanol), yielding the hydrochloride salt of the desired this compound. harvard.edu

Table 2: Representative Diastereoselectivity in the Reduction of N-tert-Butanesulfinyl Ketimines Note: This table shows typical results for the reduction of various ketimines, illustrating the general effectiveness of the Ellman auxiliary method.

| Ketone Precursor (R1-CO-R2) | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |

| R1=Ph, R2=Me | NaBH₄ | 96:4 | sigmaaldrich.com |

| R1=i-Pr, R2=Me | NaBH₄ | 98:2 | sigmaaldrich.com |

| R1=2-Naphthyl, R2=Me | NaBH₄ | >99:1 | sigmaaldrich.com |

Exploration of SAMP/RAMP Methodologies

The SAMP/RAMP methodology, developed by Enders, utilizes the chiral hydrazines (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) as chiral auxiliaries. wikipedia.orgresearchgate.net This method is primarily used for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.org

A synthetic plan for this compound using this method could be envisioned starting from a simpler ketone, which is first alkylated and then converted to the amine. However, a more direct approach involves the nucleophilic addition to a hydrazone. thieme-connect.com

The key steps are:

Hydrazone Formation: The precursor ketone, 4-morpholinobutan-2-one, is condensed with the (S)-enantiomer of the auxiliary, SAMP, to form the corresponding chiral hydrazone. thieme-connect.com

Nucleophilic Addition: A nucleophile, such as an organolithium or Grignard reagent, is added to the C=N bond of the hydrazone. This step proceeds with high diastereoselectivity, controlled by the chiral auxiliary.

N-N Bond Cleavage: The resulting hydrazine (B178648) derivative is then treated with a reducing agent, such as hydrogenolysis with Raney nickel or reduction with borane (B79455) (BH₃·THF), to cleave the N-N bond, releasing the desired primary amine. thieme-connect.commit.edu

This methodology provides an efficient route to α-branched amines with high enantiomeric purity. thieme-connect.com

Resolution of Racemic Mixtures of 4-Morpholinobutan-2-amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves separating the two enantiomers of 4-Morpholinobutan-2-amine, which would first be prepared without stereochemical control.

Diastereomeric Salt Formation and Crystallization Techniques

Classical resolution via diastereomeric salt formation is a widely used industrial method. fiveable.me The process relies on the principle that when a racemic mixture of a base (like 4-morpholinobutan-2-amine) is treated with a single enantiomer of a chiral acid, two diastereomeric salts are formed. pbworks.comlibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.com

The procedure involves:

Salt Formation: The racemic 4-morpholinobutan-2-amine is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid, such as (R,R)-tartaric acid or (S)-mandelic acid. libretexts.org

Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or slow evaporation, the less soluble salt crystallizes out of the solution, while the more soluble salt remains in the mother liquor.

Isolation and Liberation: The crystallized salt is isolated by filtration. The pure enantiomer of the amine is then liberated by treating the salt with a base (e.g., sodium hydroxide) to neutralize the resolving acid, followed by extraction. pbworks.com The resolving agent can often be recovered and reused.

The success of this method is highly dependent on the choice of resolving agent and crystallization solvent. researchgate.net

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class |

| (R,R)-Tartaric Acid | Chiral Acid |

| (S,S)-Tartaric Acid | Chiral Acid |

| (R)-Mandelic Acid | Chiral Acid |

| (S)-Mandelic Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (-)-Camphor-10-sulfonic acid | Chiral Acid |

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. It utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic pair, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the resolution of amines via enantioselective N-acylation. d-nb.infonih.gov

The process for resolving racemic 4-morpholinobutan-2-amine would be:

Reaction Setup: The racemic amine is placed in a suitable organic solvent along with an acylating agent (e.g., ethyl acetate, isopropyl 2-ethoxyacetate) and a lipase (B570770), such as Lipase B from Candida antarctica (often immobilized as Novozym 435) or a lipase from Pseudomonas cepacia. nih.govmdpi.com

Enantioselective Acylation: The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form an amide, while the desired (R)-enantiomer remains largely unreacted. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining amine and the acylated product.

Separation: After the reaction, the unreacted (R)-amine can be easily separated from the newly formed (S)-amide using standard techniques like extraction or chromatography.

The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in EKR. High E-values (>100) are desirable for efficient resolution. d-nb.info This method is valued for its mild reaction conditions and high selectivity. researchgate.netnih.gov

Chiral Chromatography for Enantiomeric Separation

The isolation of the desired (R)-enantiomer of 4-Morpholinobutan-2-amine from a racemic mixture is a critical step in its synthesis. Direct separation of enantiomers is most conveniently achieved using chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). chiralpedia.com CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. chiralpedia.com

The mechanism of separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com The stability of these complexes differs for each enantiomer, resulting in different retention times and allowing for their resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile for the separation of a wide range of chiral compounds, including those containing amine functionalities and morpholine (B109124) moieties. nih.govsigmaaldrich.com For basic analytes like 4-Morpholinobutan-2-amine, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and resolution. nih.gov

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation. A systematic screening of different CSPs and mobile phase compositions is often performed to identify the optimal conditions. For morpholine-containing molecules, Chiralpak® AD, a CSP based on amylose tris(3,5-dimethylphenylcarbamate), has shown effectiveness. nih.gov

Table 1: Illustrative Chiral HPLC Method for Separation of 4-Morpholinobutan-2-amine Enantiomers

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | >2.0 |

This data is illustrative and represents a typical separation profile for a chiral amine of this type.

Derivatization Strategies for Synthetic Intermediates of this compound

Derivatization of synthetic intermediates is a powerful strategy for introducing molecular diversity and for facilitating subsequent synthetic transformations. Common derivatization techniques include alkylation, acylation, and transition metal-catalyzed cross-coupling reactions. americanpharmaceuticalreview.com

Alkylation and Acylation Routes

Alkylation and acylation reactions are fundamental transformations in organic synthesis for the formation of carbon-nitrogen and amide bonds, respectively. fishersci.itresearchgate.net These reactions are typically applied to precursor molecules that already contain the morpholine and chiral amine functionalities or to intermediates that will be elaborated into the final product.

Alkylation: The nucleophilic character of the primary amine in a precursor to this compound allows for N-alkylation. This can be achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. fishersci.it The choice of base and solvent is critical to avoid overalkylation and other side reactions. acs.org For instance, a protected precursor such as (R)-4-(tert-butoxycarbonylamino)butan-1-ol could be alkylated at the hydroxyl group, which is then converted to the morpholine ring in subsequent steps. A more direct, though potentially less selective, approach involves the alkylation of a primary amine. acs.org

Acylation: The primary amine can also be readily acylated using an acyl chloride or anhydride (B1165640) to form a stable amide. researchgate.net This transformation is often used to protect the amine functionality during subsequent reaction steps or to introduce specific functional groups. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. acs.org Acylation can be highly chemoselective for primary amines. rsc.org

Table 2: Examples of Alkylation and Acylation of a Precursor to this compound

| Entry | Reactant | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | (R)-4-Aminobutan-1-ol | 1. Chloroacetyl chloride, Et3N, CH2Cl2, 0 °C to rt; 2. Morpholine, K2CO3, DMF, 80 °C | (R)-1-Amino-4-morpholinobutan-2-one | 75% (2 steps) |

| 2 | This compound | Benzyl bromide, K2CO3, CH3CN, reflux | (R)-N-Benzyl-4-morpholinobutan-2-amine | 85% |

| 3 | This compound | Acetic anhydride, Pyridine, CH2Cl2, 0 °C to rt | (R)-N-(4-Morpholinobutan-2-yl)acetamide | 95% |

The reactions and yields are hypothetical examples of standard derivatization procedures.

Buchwald-Hartwig Coupling in Amine Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govacsgcipr.org This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in modern organic synthesis, including the preparation of complex amines and morpholine-containing compounds. snnu.edu.cnrsc.org It typically involves the coupling of an amine with an aryl or vinyl halide or triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. acsgcipr.org

In the context of synthesizing derivatives of this compound, the Buchwald-Hartwig reaction could be employed to introduce an aryl group onto the primary amine. This involves reacting this compound with an aryl halide in the presence of a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs2CO3). acsgcipr.orgacs.org The reaction conditions, including the choice of ligand and base, are critical for achieving high yields and preventing racemization of the chiral center. nih.gov The combination of biocatalysis to produce a chiral amine followed by a Buchwald-Hartwig N-arylation in a one-pot fashion represents a state-of-the-art chemoenzymatic cascade. nih.govresearchgate.net

A plausible synthetic intermediate, for example, could be an aryl chloride that is coupled with morpholine in a Buchwald-Hartwig reaction as a key step in building the final molecule. researchgate.net

Table 3: Hypothetical Buchwald-Hartwig Arylation of this compound

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Hypothetical Yield |

| 1 | 4-Chlorotoluene | Pd2(dba)3 / XPhos | NaOtBu | Toluene | (R)-N-(4-methylphenyl)-4-morpholinobutan-2-amine | 88% |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)2 / BINAP | Cs2CO3 | Dioxane | (R)-N-(4-methoxyphenyl)-4-morpholinobutan-2-amine | 91% |

| 3 | 2-Chloropyridine | [Pd(cinnamyl)Cl]2 / Mor-DalPhos | K3PO4 | t-Amyl alcohol | (R)-4-Morpholino-N-(pyridin-2-yl)butan-2-amine | 82% |

This data is illustrative, based on typical conditions and outcomes for Buchwald-Hartwig amination reactions.

Advanced Analytical and Spectroscopic Characterization of R 4 Morpholinobutan 2 Amine

Stereochemical Purity Assessment

The determination of stereochemical purity is critical in the characterization of chiral compounds such as (R)-4-Morpholinobutan-2-amine. Enantiomeric excess (e.e.), a measure of this purity, is ascertained using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). These methods rely on creating a diastereomeric environment, either transiently or through covalent bonding, which allows for the differentiation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Enantiomeric Excess Determination

NMR spectroscopy is a powerful tool for determining the enantiomeric excess of a chiral amine. cam.ac.uknih.gov Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To differentiate them, a chiral auxiliary is introduced to form diastereomers, which possess distinct physical properties and, therefore, different NMR spectra. wikipedia.org This can be achieved through the use of chiral derivatizing agents or chiral shift reagents.

One of the most reliable methods for determining enantiomeric excess by ¹H NMR involves converting the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). wikipedia.orgrsc.org For a primary amine like this compound, a common and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. wikipedia.org

The amine reacts with an enantiomerically pure form of Mosher's acid chloride (e.g., the (R)-enantiomer) to form a stable diastereomeric amide. The protons in the resulting diastereomers are in chemically non-equivalent environments, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess.

Another effective protocol involves a three-component system, for instance, using 2-formylphenylboronic acid and an enantiopure diol like (S)-BINOL. researchgate.netacs.org The chiral amine condenses with these components to form diastereomeric iminoboronate esters, which often show baseline-resolved signals for the imine proton, enabling accurate quantification. researchgate.net

Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides of (R)- and (S)-4-Morpholinobutan-2-amine with (R)-Mosher's Acid Chloride

| Proton Near Chiral Center | Chemical Shift (δ) for (R,R)-Diastereomer (ppm) | Chemical Shift (δ) for (S,R)-Diastereomer (ppm) | Δδ (ppm) |

| H-2 (methine proton) | 4.15 | 4.25 | 0.10 |

| H-1 (methyl protons) | 1.25 | 1.32 | 0.07 |

| Morpholine (B109124) Protons (adjacent to N) | 2.58 | 2.65 | 0.07 |

Note: Data are hypothetical and serve to illustrate the principle of chemical shift non-equivalence.

Chiral shift reagents (CSRs), also known as chiral solvating agents (CSAs), offer a non-covalent method for resolving enantiomeric signals. unipi.itarkat-usa.org These reagents are typically complexes of lanthanide metals, such as Europium(III), with chiral ligands (e.g., tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as Eu(tfc)₃). harvard.edu

The CSR forms rapid and reversible diastereomeric complexes with the chiral analyte. The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the analyte's protons, and the magnitude of this shift differs for each enantiomer in the diastereomeric complex. harvard.edu This results in the splitting of signals for the R- and S-enantiomers in the NMR spectrum. The enantiomeric excess can then be determined by integrating these separated signals. nih.gov

Table 2: Example of ¹H NMR Signal Splitting for this compound in the Presence of a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (R-enantiomer) (ppm) | Chemical Shift (δ) with CSR (S-enantiomer) (ppm) | Δδ (ppm) |

| H-2 (methine proton) | 3.10 | 5.20 | 5.28 | 0.08 |

| H-1 (methyl protons) | 1.18 | 2.50 | 2.55 | 0.05 |

Note: Data are hypothetical, demonstrating the principle of induced chemical shift differences.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com The resolution is achieved either directly, by using a chiral stationary phase, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that are then separated on a standard achiral column.

The direct separation of enantiomers is most commonly performed using a chiral stationary phase (CSP). researchgate.netphenomenex.com CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers. This results in different retention times, allowing for their separation and quantification. mdpi.com

For primary amines like 4-Morpholinobutan-2-amine, several types of CSPs are particularly effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are widely used and show broad applicability for separating a variety of chiral compounds, including amines. yakhak.orgnih.gov

Macrocyclic Glycopeptide-based CSPs: Stationary phases based on antibiotics like vancomycin (B549263) or teicoplanin are effective for separating chiral amines, particularly in polar ionic or reversed-phase modes. sigmaaldrich.com

Crown Ether-based CSPs: These are specifically designed for the resolution of primary amines. The chiral crown ether cavity selectively complexes with the protonated primary amino group, leading to excellent enantioseparation. nih.govresearchgate.net

Table 3: Representative HPLC Conditions for Chiral Resolution of 4-Morpholinobutan-2-amine Enantiomers

| Parameter | Condition |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: Chromatographic data are illustrative and represent typical conditions for separating chiral amines.

Indirect chiral separation via HPLC involves a pre-column derivatization step where the enantiomers are reacted with an enantiomerically pure chiral derivatizing agent. acs.org This reaction produces a pair of diastereomers that can be readily separated on a conventional, less expensive achiral stationary phase (e.g., C18). nih.gov

This method offers two main advantages: it overcomes the challenge of separating enantiomers on an achiral column and can significantly enhance detection sensitivity. Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) react with primary amines to yield highly fluorescent derivatives. nih.govacs.org This allows for the quantification of enantiomeric impurities at very low levels.

Table 4: Example of HPLC Separation after Precolumn Derivatization with FLEC

| Parameter | Condition |

| Derivatizing Agent | (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) |

| Column | Standard C18 (achiral) |

| Mobile Phase | Acetonitrile / Water Gradient |

| Detection | Fluorescence (Excitation: 260 nm, Emission: 315 nm) |

| Retention Time (R-amine derivative) | 15.3 min |

| Retention Time (S-amine derivative) | 16.8 min |

Note: Data are hypothetical, illustrating the separation of diastereomeric derivatives on an achiral column.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography utilizing chiral stationary phases (CSPs) is a critical technique for assessing the enantiomeric purity of volatile chiral compounds like this compound. The separation of enantiomers on a chiral column is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. gcms.cz Cyclodextrin derivatives are commonly employed as CSPs for the resolution of chiral amines. wiley.com

For the analysis of amines, derivatization is often a necessary step to improve chromatographic behavior by reducing peak tailing and increasing volatility. nih.govsigmaaldrich.com The primary amino group of the enantiomers is typically derivatized, for instance, with trifluoroacetic anhydride (B1165640), to form a more volatile and less polar trifluoroacetyl derivative. nih.govsigmaaldrich.com

The separation is influenced by several factors, including the type of chiral stationary phase, column temperature, and carrier gas flow rate. wiley.com A temperature gradient program is often optimized to achieve baseline resolution of the enantiomeric peaks in a reasonable analysis time. Under optimized conditions, the two enantiomers will exhibit different retention times, allowing for their quantification and the determination of enantiomeric excess (e.e.).

Table 1: Representative GC Parameters for Chiral Separation

| Parameter | Value/Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX® G-TA) |

| Derivatizing Agent | Trifluoroacetic Anhydride |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Oven Program | 90 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

Table 2: Hypothetical Chiral GC Separation Results

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| This compound derivative | 15.2 | > 1.5 |

| (S)-4-Morpholinobutan-2-amine derivative | 15.8 |

Structural Elucidation and Confirmation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This level of precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.

For this compound (C₈H₁₈N₂O), the analysis would typically be performed using an electrospray ionization (ESI) source, which would generate the protonated molecule [M+H]⁺. The measured mass of this ion is then compared to the theoretically calculated mass. A small mass error, typically below 5 parts per million (ppm), provides strong evidence for the proposed elemental formula.

Table 3: Representative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₈N₂O |

| Ionization Mode | ESI+ |

| Ion Formula | [C₈H₁₉N₂O]⁺ |

| Calculated m/z | 159.1492 |

| Measured m/z (Hypothetical) | 159.1490 |

| Mass Error (ppm) | -1.26 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. The resulting spectrum provides a unique fingerprint of the compound.

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified. These include the N-H bond of the secondary amine, aliphatic C-H bonds, the C-O-C ether linkage within the morpholine ring, and C-N bonds. A secondary amine typically shows a single, weak to medium intensity N-H stretching band, which helps distinguish it from a primary amine that exhibits two bands. orgchemboulder.comlibretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak to Medium |

| C-H (Aliphatic) | Stretch | 2960 - 2850 | Strong |

| N-H (Secondary Amine) | Bend (Wag) | 910 - 665 | Medium to Strong, Broad |

| C-O-C (Ether) | Stretch | 1125 - 1115 | Strong |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 | Medium to Weak |

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. The technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice.

To apply this technique to this compound, it would first need to be crystallized, potentially as a salt (e.g., hydrochloride) to promote the formation of diffraction-quality crystals. The analysis of the diffraction data allows for the construction of an electron density map, from which the precise position of each atom can be determined. This unequivocally establishes the connectivity of the atoms and their spatial orientation, confirming the (R) configuration at the chiral carbon center. The refinement of the Flack parameter is a common method used to confidently establish the absolute structure of a chiral molecule. researchgate.net

Table 5: Hypothetical Crystallographic Data for a Salt of this compound

| Parameter | Representative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6 |

| b (Å) | 8.9 |

| c (Å) | 15.2 |

| Volume (ų) | 1028 |

| Z (Molecules/unit cell) | 4 |

| Flack Parameter | ~0.02 |

Applications of R 4 Morpholinobutan 2 Amine in Asymmetric Synthesis and Catalysis

As a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality of (R)-4-Morpholinobutan-2-amine makes it an attractive starting material or intermediate for the construction of more complex chiral molecules. The presence of a primary amine and a morpholine (B109124) unit provides multiple points for synthetic modification, allowing for its incorporation into a variety of molecular scaffolds.

Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs). The this compound structure could serve as a key precursor for the synthesis of chiral pharmaceutical intermediates. The morpholine moiety is a common feature in many drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The chiral amine can be functionalized to introduce further complexity and build the core of a target drug molecule. For instance, the primary amine can be acylated, alkylated, or used in reductive amination reactions to form more elaborate structures.

Table 1: Potential Pharmaceutical Scaffolds Incorporating this compound

| Therapeutic Area | Potential Scaffold Derived from this compound | Rationale for Use |

|---|---|---|

| Oncology | Substituted Pyrimidines | The morpholine group can enhance solubility and the chiral amine can direct stereoselective synthesis of kinase inhibitors. |

| Neurology | Piperazine (B1678402) Derivatives | The butan-2-amine backbone can be elaborated to form piperazine rings, common in CNS-active drugs. |

The synthesis of natural products and their analogs often requires the use of chiral building blocks to establish the correct stereochemistry. While direct use of this compound in the total synthesis of a specific natural product is not yet widely documented, its structural elements are present in various bioactive natural compounds. Synthetic chemists could employ this compound to introduce the chiral amino-morpholine fragment into a larger, more complex natural product scaffold. This approach allows for the systematic variation of the natural product's structure to develop analogs with improved biological activity or pharmacokinetic properties.

This compound is an ideal precursor for the synthesis of a variety of enantiopure nitrogen- and oxygen-containing heterocycles. The primary amine can act as a nucleophile in cyclization reactions to form new ring systems. For example, reaction with appropriate dielectrophiles could lead to the formation of chiral piperidines, piperazines, or other more complex heterocyclic structures. The inherent chirality of the starting material ensures that the resulting heterocycles are formed in an enantiomerically pure form, which is crucial for their application in medicinal chemistry and materials science.

As a Chiral Ligand in Catalytic Systems

The presence of both a nitrogen atom within the morpholine ring and a primary amine group makes this compound a promising candidate for use as a chiral ligand in asymmetric catalysis. These nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

In metal-mediated catalysis, chiral ligands are essential for controlling the stereochemical outcome of a reaction. This compound could be utilized as a bidentate or monodentate ligand for various transition metals such as rhodium, iridium, palladium, and copper. The resulting chiral metal complexes could be effective catalysts for a range of asymmetric reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The stereochemistry of the ligand would direct the approach of the substrate to the metal center, leading to the preferential formation of one enantiomer of the product.

Table 2: Potential Applications of this compound as a Chiral Ligand in Metal-Catalyzed Reactions

| Reaction Type | Metal Center | Potential Product Class | Expected Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh) | Chiral Alcohols | >90% |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Chiral Alkenes | >95% |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines are a cornerstone of organocatalysis, often activating substrates through the formation of enamines or iminium ions. The primary amine of this compound could participate in enamine catalysis, for example, in the asymmetric Michael addition of aldehydes or ketones to nitroolefins. The morpholine group could influence the steric environment around the catalytic site, potentially enhancing the enantioselectivity of the reaction. Furthermore, the morpholine nitrogen could act as a hydrogen bond acceptor, providing a secondary interaction to help organize the transition state and improve stereocontrol.

Role as a Chiral Auxiliary in Diastereoselective Reactions

Asymmetric Alkylation Reactions

There is no available research demonstrating the use of this compound as a chiral auxiliary in asymmetric alkylation reactions. Consequently, no data on diastereomeric excesses, yields, or reaction conditions can be provided.

Diels-Alder Cycloadditions

No studies have been published that investigate the utility of this compound as a chiral auxiliary in Diels-Alder reactions. As such, there is no information on its ability to influence the endo/exo selectivity or the facial selectivity of the cycloaddition.

Michael Additions

There is a lack of published data on the use of this compound as a chiral auxiliary in asymmetric Michael additions. Its potential to direct the conjugate addition of nucleophiles to α,β-unsaturated systems has not been documented.

Investigation of Biochemical and Molecular Activity Profiling of R 4 Morpholinobutan 2 Amine Derivatives

Biochemical Target Identification and Validation

Derivatives incorporating the morpholine (B109124) scaffold, a key feature of (R)-4-Morpholinobutan-2-amine, have been evaluated against a range of biochemical targets. These studies are crucial for identifying the mechanisms through which these compounds exert their biological effects.

Inhibition and Modulation of Enzyme Activity (e.g., PLK4, SIRT2, COX, PI3Kα, IDO1)

Research has particularly highlighted the role of morpholine-containing compounds as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) family of enzymes, which are critical in cell signaling pathways related to growth and proliferation.

Analogues of dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and also show activity against other members of the PI3K-related kinase (PIKK) family. researchgate.net One such compound, 2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thiophen-1-yl)acetamide (designated as compound 39), exhibited a DNA-PK IC50 value of 5.0 ± 1 nM. researchgate.net

Furthermore, a series of 8-(1-phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-ones demonstrated high potency and selectivity as PI3Kβ/δ inhibitors. researchgate.net One candidate from this series showed exceptional potency with a PI3Kβ cell IC50 of 0.0011 μM in PTEN null MDA-MB-468 cells and a PI3Kδ cell IC50 of 0.014 μM in Jeko-1 B-cells. researchgate.net

| Compound | Target | Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| Compound 39 (2-(4-ethylpiperazin-1-yl)-N-(4-(2-morpholino-4-oxo-4H-chromen-8-yl)dibenzo[b,d]thiophen-1-yl)acetamide) | DNA-PK | N/A (Biochemical Assay) | 5.0 ± 1 nM | researchgate.net |

| 8-(1-phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-one derivative (Compound 10) | PI3Kβ | MDA-MB-468 (PTEN null) | 0.0011 µM | researchgate.net |

| PI3Kδ | Jeko-1 B-cell | 0.014 µM |

No specific research findings linking this compound derivatives to the direct inhibition or modulation of PLK4, SIRT2, COX, or IDO1 were identified in the provided search results.

Receptor Binding Studies (e.g., Sigma-1 Receptor Antagonism)

The sigma-1 receptor, an endoplasmic reticulum chaperone protein, has emerged as a significant target for therapeutic intervention, particularly in neuroscience and oncology. nih.gov These receptors are notably overexpressed in a variety of tumor cell lines, including those from breast, lung, prostate, and colon cancers. google.com The minimal pharmacophore for many high-affinity sigma-1 receptor ligands includes a phenylalkylamine structure. nih.gov

Ligands for the sigma-1 receptor have the potential to act as anti-tumorigenic agents. google.com Studies have shown that silencing sigma-1 receptors can lead to a significant reduction in the proliferation of cancer cells. nih.gov For example, a synthesized sigma-1 receptor ligand, 4-(N-benzylpiperidine-4-yl)-4-iodobenzamide, was found to decrease the growth of human A549 non-small cell lung carcinoma (NSCLC) and PC3 prostate cancer cells in a dose-dependent manner. nih.gov Furthermore, sigma-1 receptor antagonists like (R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377) have been studied for their ability to block specific cellular responses. nih.gov

Modulation of Cellular Pathways (e.g., ATP-sensitive potassium channels)

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity. nih.govmdpi.com These channels are hetero-octameric complexes formed by inwardly rectifier potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SUR) subunits. nih.gov Different isoforms of the SUR subunit, such as SUR1 in pancreatic beta-cells and SUR2A/B in cardiac and smooth muscle, allow for tissue-specific drug action. nih.gov

KATP channel openers (KCOs) are structurally diverse, with one class being aliphatic amines. nih.gov A notable example from this class is N-isopropyl 2,3-dimethyl-2-butylamine (iptakalim), which functions as a novel KCO by regulating the pore of the inwardly rectifier potassium channel. nih.gov The modulation of these channels represents a key pathway through which amine derivatives can exert physiological effects. Additionally, some sigma-1 receptor ligands have been functionally characterized for their ability to modulate potassium ion channels. google.com

Cellular Activity Studies in vitro

The therapeutic potential of this compound derivatives is further elucidated through in vitro studies assessing their effects on cancer cell lines and other specific biological processes.

Antiproliferative Activity against Cancer Cell Lines (e.g., breast, prostate, colorectal, lung cancer)

A significant body of research has demonstrated the antiproliferative effects of morpholine-containing compounds across a wide range of cancer cell lines.

Derivatives of 2-morpholino-4-anilinoquinoline have shown potent anticancer activity. nih.gov Specifically, against the HepG2 liver cancer cell line, compounds designated 3c, 3d, and 3e exhibited IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.govrsc.org Another related structure, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), induced apoptosis and showed significant antiproliferative activity against leukemia cell lines L1210, HL-60, and U-937. nih.gov

The antiproliferative effects are not limited to quinoline (B57606) and quinazoline (B50416) scaffolds. A flavin mononucleotide derivative conjugated with 4-Morpholinecarbonyl chloride (FMN-4Morpho) displayed enhanced cytotoxicity against A549 (lung), B16F10 (melanoma), and 4T1 (breast) cancer cells. researchgate.net In studies targeting the sigma-1 receptor, the ligand 4-(N-benzylpiperidine-4-yl)-4-iodobenzamide was shown to reduce the growth of A549 (lung) and PC3 (prostate) cancer cells. nih.gov Furthermore, certain 4-imidazolidinone derivatives have been evaluated for their anticancer activity, with one compound (9r) showing the most potent effects in colorectal cancer cell lines HCT116 and SW620. mdpi.com

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | Activity (IC50) | Source |

|---|---|---|---|---|

| 2-morpholino-4-anilinoquinoline (3c) | HepG2 | Liver | 11.42 µM | nih.govrsc.org |

| 2-morpholino-4-anilinoquinoline (3d) | HepG2 | Liver | 8.50 µM | |

| 2-morpholino-4-anilinoquinoline (3e) | HepG2 | Liver | 12.76 µM | |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | L1210 | Leukemia | Dose-dependent decrease in cell number | nih.gov |

| HL-60 | Leukemia | |||

| U-937 | Leukemia | |||

| 4-(N-benzylpiperidine-4-yl)-4-iodobenzamide | A549 | Lung | Dose-dependent growth decrease | nih.gov |

| PC3 | Prostate | |||

| 4-imidazolidinone derivative (9r) | HCT116 | Colorectal | Potent activity observed | mdpi.com |

| SW620 | Colorectal | |||

| FMN-4Morpho | A549 | Lung | Enhanced cytotoxicity | researchgate.net |

| 4T1 | Breast |

Effects on Specific Biological Processes in Cell-Based Assays (e.g., neurite outgrowth, aquaporin-mediated water permeability)

Beyond antiproliferative activity, derivatives of amine-containing compounds have been assessed for their influence on other cellular functions.

Neurite Outgrowth: The process of neurite outgrowth is fundamental to nervous system development and regeneration. Studies on apomorphine (B128758) (APO), a complex amine, have led to the development of new derivatives with neuroplasticity-enhancing properties. nih.gov One such derivative, D55, was found to be a highly potent enhancer of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, with an EC50 of 0.5661 nM. nih.govnih.gov This effect was shown to be mediated through the activation of the Nrf2 pathway. nih.govnih.gov These findings indicate that novel amine derivatives can play a role in promoting neuroplasticity. nih.gov

Aquaporin-Mediated Water Permeability: Aquaporins (AQPs) are membrane channel proteins that facilitate the transport of water across cell membranes and are involved in a wide array of physiological functions. nih.gov Oxidative stress has been shown to reduce AQP-mediated water permeability, an effect that can be reversed by certain antioxidant compounds. nih.gov Some AQPs can also transport hydrogen peroxide, playing a role in cellular signaling and stress responses. nih.gov While the modulation of AQP function by external compounds is an active area of research, no direct studies were found in the search results that specifically link this compound derivatives to the modulation of aquaporin-mediated water permeability.

Metabolic Characterization in vitro

The in vitro metabolic profiling of this compound and its derivatives is essential for understanding their biotransformation and potential for drug-drug interactions. Although specific experimental data for this compound is not extensively available in the public domain, the metabolic pathways can be predicted based on the metabolism of other morpholine-containing compounds and alkylamines.

Identification of Metabolic Pathways (e.g., glucuronidation, hydroxylation, O-demethylation)

The chemical structure of this compound, featuring a morpholine ring and a secondary amine, suggests several potential metabolic pathways. The primary routes of metabolism for such compounds typically involve Phase I and Phase II reactions.

Phase I reactions, which introduce or expose functional groups, are likely to include hydroxylation of the morpholine ring or the alkyl chain. These oxidative reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes. mdpi.comopenanesthesia.org The morpholine moiety itself can be a target for metabolic attack, potentially leading to ring opening. researchgate.net For other morpholine-containing compounds, C-N bond cleavage has been observed, mediated by CYP enzymes. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound, a significant Phase II pathway is expected to be glucuronidation. The secondary amine group can undergo N-glucuronidation, a reaction catalyzed by UDP-Glucuronosyltransferase (UGT) enzymes. youtube.com This process of forming a quaternary ammonium (B1175870) glucuronide is a known metabolic pathway for alicyclic amines. bohrium.com

Given that this compound does not possess a methoxy (B1213986) group, O-demethylation is not a relevant metabolic pathway for this specific compound.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Description | Potential Metabolite |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the morpholine ring or the butan-2-amine side chain. | Hydroxylated derivatives of this compound |

| N-Oxidation | Oxidation of the nitrogen atom in the morpholine ring or the secondary amine. | N-oxide derivatives |

| Ring Opening | Cleavage of the morpholine ring structure. | Various linear amine and ether metabolites |

| Glucuronidation | Conjugation of a glucuronic acid moiety to the secondary amine. | This compound N-glucuronide |

Interaction with Cytochrome P450 and UDP-Glucuronosyltransferase Enzymes

The interaction of this compound derivatives with drug-metabolizing enzymes is a critical aspect of their preclinical evaluation. These interactions can involve the compound acting as a substrate, inhibitor, or inducer of these enzymes.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. mdpi.com It is highly probable that this compound is a substrate for one or more CYP isozymes, leading to the aforementioned oxidative metabolites. Alicyclic amines are known to be metabolized by P450s. researchgate.net The specific CYP isoforms involved would need to be identified through in vitro studies with recombinant human CYP enzymes.

Furthermore, compounds containing an alkylamine moiety have the potential to form metabolic-intermediate (MI) complexes with CYP enzymes, which can lead to time-dependent inhibition. nih.gov Whether this compound exhibits this property would require experimental verification.

UDP-Glucuronosyltransferase (UGT) Enzymes: UGT enzymes are the primary catalysts for glucuronidation, a major Phase II metabolic pathway. youtube.com The secondary amine in this compound makes it a likely candidate for N-glucuronidation by UGTs. Several UGT isoforms, such as those in the UGT1A and UGT2B families, are known to catalyze the glucuronidation of amines. nih.gov For instance, UGT2B7 is a key enzyme in the glucuronidation of morphine, another compound with a tertiary amine structure within a ring system. nih.govnih.gov

The potential for this compound to act as an inhibitor or inducer of UGT enzymes would also need to be assessed to understand its drug-drug interaction profile.

Table 2: Potential Interactions with Major Drug-Metabolizing Enzymes

| Enzyme Family | Potential Interaction | Significance |

| Cytochrome P450 (CYP) | Substrate for oxidative metabolism (e.g., hydroxylation, N-oxidation). | Determines the rate of Phase I metabolism and clearance. |

| Potential inhibitor or inducer of specific CYP isoforms. | Risk of drug-drug interactions with co-administered medications. | |

| UDP-Glucuronosyltransferase (UGT) | Substrate for N-glucuronidation. | Important pathway for detoxification and elimination. |

| Potential inhibitor or inducer of specific UGT isoforms. | Risk of altering the metabolism of other drugs cleared by glucuronidation. |

Computational and Theoretical Investigations of R 4 Morpholinobutan 2 Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as (R)-4-Morpholinobutan-2-amine, might interact with a macromolecular target, typically a protein or enzyme. These methods are fundamental in drug discovery and molecular biology for screening potential drug candidates and understanding their mechanism of action.

Ligand-protein interaction analysis is a critical component of molecular docking that identifies the specific non-covalent interactions between a ligand and the amino acid residues within the binding site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, govern the stability and specificity of the ligand-protein complex.

For this compound, a docking simulation would place the molecule into the active site of a selected receptor. The analysis would then map all potential points of contact. The primary amine group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine (B109124) ring can act as hydrogen bond acceptors. The aliphatic butane (B89635) chain contributes to hydrophobic interactions. For instance, studies on other morpholine-containing compounds have successfully used docking to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. mdpi.comnih.gov

An illustrative analysis of potential interactions for this compound with a hypothetical receptor active site is presented below.

| Interaction Type | Ligand Group Involved | Potential Receptor Residue | Estimated Distance (Å) |

| Hydrogen Bond (Donor) | Primary Amine (-NH2) | Aspartate (Asp), Glutamate (Glu) | 1.8 - 2.5 |

| Hydrogen Bond (Acceptor) | Morpholine Oxygen | Serine (Ser), Threonine (Thr) | 2.0 - 2.8 |

| Hydrogen Bond (Acceptor) | Morpholine Nitrogen | Tyrosine (Tyr), Asparagine (Asn) | 2.1 - 3.0 |

| Hydrophobic Interaction | Butane Chain | Leucine (Leu), Isoleucine (Ile), Valine (Val) | 3.5 - 4.5 |

| Ionic Bond/Salt Bridge | Protonated Amine (-NH3+) | Deprotonated Aspartate/Glutamate | 2.5 - 3.5 |

This table is illustrative and represents the types of interactions that would be analyzed in a docking study. Actual residues and distances depend on the specific protein target.

Beyond identifying interaction types, molecular docking aims to predict the preferred orientation, or "binding mode," of a ligand within a protein's active site. Computational algorithms sample numerous possible conformations and positions of the ligand, evaluating each based on a scoring function.

The scoring function provides a numerical value, often expressed as a binding energy (e.g., in kcal/mol) or a docking score, which estimates the binding affinity. A lower binding energy generally suggests a more stable and favorable interaction. These predicted affinities are crucial for ranking potential drug candidates before synthesis and experimental testing. For example, docking studies of various amine derivatives have been used to predict their binding affinities for dopamine (B1211576) receptors, showing a correlation between computational scores and experimentally determined values. nih.gov Similarly, the binding modes of morpholine derivatives have been explored to understand their inhibitory mechanisms against specific enzymes. researchgate.net The predicted binding mode for this compound would reveal its most stable three-dimensional arrangement in the active site, highlighting the key structural features responsible for its binding.

Molecules with rotatable single bonds, like this compound, are flexible and can adopt various spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable, low-energy shapes.

This analysis is vital because a molecule's conformation can significantly influence its ability to bind to a receptor. The bioactive conformation (the shape it adopts when bound to a target) may not be its lowest energy state in solution. Computational methods, such as systematic or stochastic searches followed by energy minimization, are used to explore the conformational landscape. frontiersin.org The results provide insights into the molecule's flexibility and the energy required to adopt a specific binding pose. This information is critical for ensuring that the conformer used in docking simulations is energetically accessible and relevant. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of a molecule's electronic structure. nih.gov These methods can be used to calculate a wide range of molecular properties, including geometry, energy, and electronic and spectroscopic characteristics, with high accuracy.

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for studying the electronic properties of molecules. A key aspect of DFT analysis involves the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost empty orbital and represents the ability to accept electrons (electrophilicity). thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can determine the energies of these orbitals and derive several important reactivity descriptors.

Below is a table of electronic parameters that would be calculated for this compound using DFT.

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability to act as an electrophile |

This table outlines standard parameters derived from DFT calculations. The values are specific to the molecule and the level of theory used.

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic properties. These theoretical predictions serve as a powerful tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov By calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing the predicted chemical shifts with those from an experimental spectrum is a standard method for structural elucidation and assignment of complex spectra. rsc.org

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's chemical bonds. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The resulting theoretical IR spectrum can be compared with an experimental one to identify characteristic functional groups and confirm the molecule's identity.

A hypothetical comparison of predicted versus experimental ¹³C NMR chemical shifts for this compound is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (adjacent to -NH2) | 45.8 | 46.2 |

| C (methyl group) | 22.5 | 22.9 |

| C (methylene adjacent to amine) | 40.1 | 40.5 |

| C (methylene adjacent to morpholine) | 58.3 | 58.7 |

| C (morpholine, adjacent to N) | 53.7 | 54.1 |

| C (morpholine, adjacent to O) | 66.9 | 67.3 |

This table is for illustrative purposes. Predicted values are highly dependent on the chosen DFT functional, basis set, and solvent model.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective means to evaluate the potential of chemical compounds. For novel molecules like this compound, in silico modeling provides crucial insights into their structure-activity relationships (SAR) and structure-property relationships (SPR). These models help in understanding how the chemical structure of a molecule influences its biological activity and pharmacokinetic profile, respectively. By analyzing these relationships, researchers can prioritize lead compounds and guide further chemical modifications to enhance desired properties.

Derivation of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. These models are built on the principle that the activity of a substance is a function of its molecular structure. The derivation of a QSAR model involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors.

For this compound, a hypothetical QSAR analysis would involve the calculation of various molecular descriptors to understand their influence on a putative biological activity. While specific experimental activity data for this compound is not publicly available, a representative set of descriptors can be calculated to illustrate the process. These descriptors provide a quantitative profile of the molecule that can be used in future QSAR studies should biological data become available.

Below is a table of predicted molecular descriptors for this compound, which would form the basis of a QSAR model.

| Descriptor Class | Descriptor Name | Predicted Value for this compound | Significance in QSAR |

| Physicochemical | Molecular Weight | 158.24 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | 0.45 | A measure of lipophilicity, affecting membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 38.5 Ų | Relates to hydrogen bonding potential and permeability. | |

| Constitutional | Number of Heavy Atoms | 11 | Basic count of non-hydrogen atoms. |

| Number of Aromatic Rings | 0 | Indicates the absence of aromatic systems. | |

| Number of Rotatable Bonds | 4 | Relates to conformational flexibility. | |

| Electronic | Dipole Moment | 1.8 D | Influences intermolecular interactions. |

| Topological | Wiener Index | 102 | Describes molecular branching. |

These descriptors can be used as independent variables in a regression analysis against a dependent variable (biological activity) to derive a QSAR equation. Such an equation would allow for the prediction of activity for novel, structurally related compounds, thereby guiding the synthesis of more potent analogs.

In Silico Pharmacokinetic (PK) Predictions